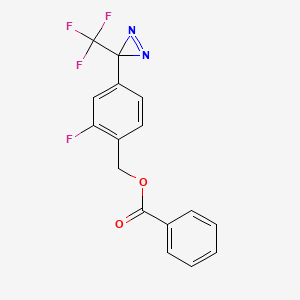
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate is a synthetic organic compound that features a trifluoromethyl group and a diazirine ring. The presence of these functional groups makes it a valuable tool in various scientific research fields, particularly in photochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate typically involves multiple steps, starting from commercially available precursors. . The diazirine ring can be formed via cyclization reactions under specific conditions, often involving the use of strong bases and heat.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate has several scientific research applications:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the diazirine ring.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but has an aldehyde functional group instead of the diazirine ring.
Uniqueness
The uniqueness of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate lies in its combination of the trifluoromethyl group and the diazirine ring, which provides both stability and reactivity. This makes it particularly useful in photochemistry and molecular biology applications where precise control over molecular interactions is required.
Propriétés
Formule moléculaire |
C16H10F4N2O2 |
|---|---|
Poids moléculaire |
338.26 g/mol |
Nom IUPAC |
[2-fluoro-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl benzoate |
InChI |
InChI=1S/C16H10F4N2O2/c17-13-8-12(15(21-22-15)16(18,19)20)7-6-11(13)9-24-14(23)10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
UUVJYOBKDKCOQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















